Methyl 2-methylidene-5-oxohexanoate

Description

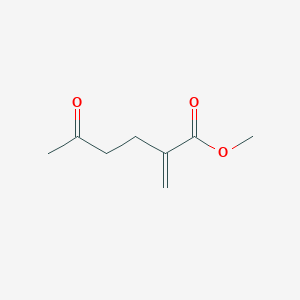

Methyl 2-methylidene-5-oxohexanoate is an α,β-unsaturated ester characterized by a methylidene group (CH₂=) at the second carbon and a ketone group at the fifth carbon of its hexanoate backbone. This structure confers unique reactivity, particularly in conjugate addition and polymerization reactions.

Properties

CAS No. |

58371-22-5 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 2-methylidene-5-oxohexanoate |

InChI |

InChI=1S/C8H12O3/c1-6(8(10)11-3)4-5-7(2)9/h1,4-5H2,2-3H3 |

InChI Key |

CZMAZUJMOQFCBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylidene-5-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with formaldehyde under basic conditions. The reaction proceeds via aldol condensation, followed by dehydration to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation and subsequent dehydration steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylidene-5-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can react with the methylidene group under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methylidene-5-oxohexanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of methyl 2-methylidene-5-oxohexanoate involves its interaction with various molecular targets. The methylidene group can act as an electrophile, reacting with nucleophiles in biological systems. The ketone group can also participate in redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on functional group similarity, ester backbone, or substituent variations. Key differences in reactivity, stability, and applications are highlighted.

Methyl 5-oxohexanoate (C₇H₁₂O₃)

- Structure : Saturated ester with a ketone at position 5.

- Molecular Weight : 144.170 g/mol.

- Key Differences: Lacks the methylidene group, reducing susceptibility to Michael addition or Diels-Alder reactions. Higher polarity due to the ketone, leading to increased boiling points compared to non-oxo esters.

- Applications : Intermediate in organic synthesis for ketone-containing pharmaceuticals or fragrances.

Ethyl 2-isopropyl-5-methyl-3-oxohexanoate (C₁₂H₂₀O₃)

- Structure : Branched ester with isopropyl and methyl substituents at positions 2 and 5, respectively, and a ketone at position 3.

- Key Differences: Steric hindrance from the isopropyl group reduces reaction rates in nucleophilic substitutions. The ethyl ester group (vs. methyl) may lower volatility and alter solubility in nonpolar solvents.

- Applications: Potential use in flavor chemistry due to branched alkyl groups.

Methyl 6,6-difluoro-5-oxohexanoate (C₇H₁₀F₂O₃)

- Structure : Fluorinated analog with two fluorine atoms at position 6 and a ketone at position 5.

- Molecular Weight : 180.15 g/mol.

- Key Differences: Fluorine atoms enhance electronegativity, increasing resistance to hydrolysis and oxidative degradation.

- Applications : Fluorinated esters are explored in medicinal chemistry for metabolic stability.

Comparative Data Table

Research Findings and Implications

Reactivity Trends: The methylidene group in this compound facilitates conjugate addition reactions, unlike saturated analogs like Methyl 5-oxohexanoate . Fluorination (as in ) or branching (as in ) can modulate solubility and stability for targeted applications.

Synthetic Utility :

- α,β-unsaturated esters are pivotal in polymer chemistry, whereas oxo-esters serve as precursors for heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-methylidene-5-oxohexanoate, and how can reaction intermediates be characterized?

- Methodological Answer : The compound can be synthesized via Michael addition or keto-enol tautomerization, leveraging its α,β-unsaturated ester moiety. Key intermediates (e.g., enolates or conjugated dienes) should be characterized using , , and IR spectroscopy to confirm regioselectivity and functional group integrity. For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential. Ensure purity via HPLC or GC-MS, referencing protocols for structurally similar esters .

Q. How should researchers handle this compound to ensure laboratory safety?

- Methodological Answer : Follow OSHA and NIOSH guidelines: use NIOSH/MSHA-approved respirators for vapor protection, chemically resistant gloves (e.g., nitrile), and safety goggles. Work under fume hoods to minimize inhalation risks. Store in a cool, ventilated area away from oxidizing agents. Contaminated PPE must be decontaminated before reuse .

Q. What spectroscopic techniques are critical for validating the structure of this compound?

- Methodological Answer : Combine (to identify vinyl protons at δ 5.5–6.5 ppm and ester methyl groups at δ 3.6–3.8 ppm) and (to confirm carbonyl carbons at ~170–200 ppm). IR spectroscopy should show C=O stretches at ~1700 cm and conjugated C=C at ~1600 cm. Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Use SHELXL for small-molecule refinement, employing iterative cycles of least-squares minimization and electron density mapping. Address disorder in the methylidene group using PART instructions. Validate the final model with R/wR convergence (<5% discrepancy) and check for overfitting using the Hirshfeld test. Cross-reference with ORTEP-3 for anisotropic displacement ellipsoid visualization .

Q. What strategies are effective in reconciling discrepancies between computational and experimental data for this compound’s reactivity?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways, comparing activation energies with experimental kinetic data (e.g., via Arrhenius plots). Use WinGX to analyze crystallographic bond lengths/angles against computational geometries. Systematic error analysis (e.g., Monte Carlo simulations) can identify outliers in experimental datasets .

Q. How can researchers optimize reaction conditions to minimize byproducts in this compound synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor reaction progress via in situ FTIR or Raman spectroscopy. Use LC-MS to identify byproducts (e.g., dimerization products) and adjust steric/electronic conditions (e.g., switch from THF to DMF for better solubility). Statistical tools like ANOVA can isolate significant variables .

Q. What validation protocols are recommended for assessing the compound’s purity in catalytic applications?

- Methodological Answer : Use a tiered approach: (1) Chromatographic purity (HPLC/GC-MS ≥98%), (2) elemental analysis (±0.4% theoretical values), and (3) catalytic performance benchmarking (e.g., turnover frequency comparisons with literature standards). For trace metal contamination, inductively coupled plasma mass spectrometry (ICP-MS) is critical .

Data Analysis and Presentation Guidelines

Q. How should researchers present crystallographic data for this compound in publications?

- Methodological Answer : Include CIF files with deposition codes (e.g., CCDC). Tabulate bond lengths/angles with estimated standard deviations (ESDs). Use ORTEP diagrams to highlight anisotropic displacement parameters. Adhere to IUCr standards for structure reporting, ensuring R/wR, goodness-of-fit, and completeness metrics are explicitly stated .

Q. What statistical methods are appropriate for analyzing contradictory spectroscopic data?

- Methodological Answer : Apply principal component analysis (PCA) to identify clusters in multivariate datasets (e.g., NMR chemical shifts). Use Bayesian inference to quantify confidence intervals for conflicting results. For kinetic contradictions, employ the F-test to compare variances between datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.